Pharmacokinetic Differentiation: α-Hydroxymetoprolol Exhibits Slower Elimination and Lower Clearance vs. Metoprolol
In an in vivo dog model, α-Hydroxymetoprolol demonstrated a significantly different pharmacokinetic profile compared to its parent drug, metoprolol. After intravenous bolus injection, the metabolite was eliminated much more slowly [1].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | ≈ 7.0 hours |
| Comparator Or Baseline | Metoprolol: ≈ 2.0 hours |
| Quantified Difference | α-Hydroxymetoprolol half-life is 3.5 times longer than metoprolol. |
| Conditions | In vivo, dogs; intravenous bolus injection |
Why This Matters
This data is critical for designing pharmacokinetic studies, as the metabolite will remain in the system longer, potentially affecting data interpretation in CYP2D6 phenotyping or drug-drug interaction assays.
- [1] Regårdh, C. G., Ek, L., & Hoffmann, K. J. (1979). Plasma levels and beta-blocking effect of alpha-hydroxymetoprolol--metabolite of metoprolol--in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 7(5), 471-479. View Source
